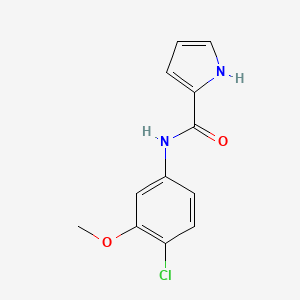
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide, also known as Cmpd-1, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the field of cancer treatment. In
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as protein kinase B (Akt) and mammalian target of rapamycin (mTOR). N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide may also induce DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide has been found to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of Akt and mTOR, leading to decreased cancer cell proliferation and survival. N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide has also been found to induce DNA damage and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying cancer cell biology and testing potential cancer therapies. However, one limitation of using N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to test the effectiveness of N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide in animal models of cancer and determine its potential as a therapeutic agent. Additionally, studies are needed to determine the safe dosage and potential side effects of N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide in humans.
Synthesemethoden
The synthesis of N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-3-methoxyaniline with ethyl acetoacetate to form 4-chloro-3-methoxyphenyl-5-methyl-3-oxo-2,3-dihydropyrrole-1-carboxylate. This intermediate is then subjected to a series of reactions to yield the final product, N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-11-7-8(4-5-9(11)13)15-12(16)10-3-2-6-14-10/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZMTDJGOTREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
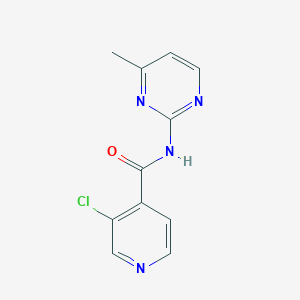
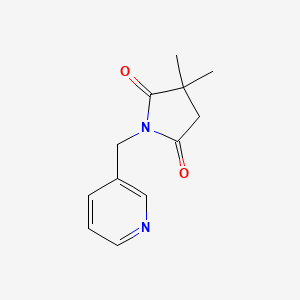
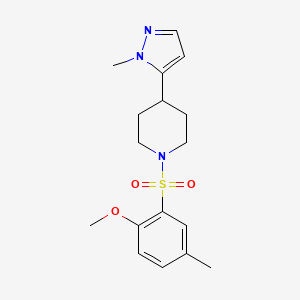
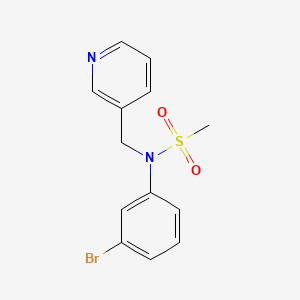
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)